2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile
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Overview
Description
2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including anticancer and anti-inflammatory activities .
Preparation Methods
The synthesis of 2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloro-4-methylpyrimidine with a suitable indole derivative under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like hydrogen peroxide (H2O2), and reducing agents like sodium bor
Properties
Molecular Formula |
C19H11ClN4O2S |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-[1-(benzenesulfonyl)indol-3-yl]-2-chloropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H11ClN4O2S/c20-19-22-11-13(10-21)18(23-19)16-12-24(17-9-5-4-8-15(16)17)27(25,26)14-6-2-1-3-7-14/h1-9,11-12H |
InChI Key |
CHAKSOIRDOAUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4C#N)Cl |
Origin of Product |
United States |
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